1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
Description
1-(2-Fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a fluorinated pyrazole derivative characterized by a 2-fluoroethyl group at the N1 position and a trifluoroethoxymethyl substituent at the C3 position. Its molecular formula is C₈H₉F₄N₂O, with a molecular weight of 240.17 g/mol. The compound’s structure combines electron-withdrawing fluorine atoms and a flexible ethoxy linker, which may enhance metabolic stability and influence solubility.
Properties
IUPAC Name |
1-(2-fluoroethyl)-3-(2,2,2-trifluoroethoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F4N2O/c9-2-4-14-3-1-7(13-14)5-15-6-8(10,11)12/h1,3H,2,4-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTDYWQBMISWTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1COCC(F)(F)F)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a synthetic compound that belongs to the pyrazole family, known for its diverse biological activities. This compound features unique structural elements, including fluorine and trifluoroethoxy groups, which may enhance its pharmacological properties. This article discusses the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
- IUPAC Name : this compound
- CAS Number : Not specified in available sources.
- Molecular Formula : C8H9F4N2O
- Molecular Weight : Approximately 218.16 g/mol
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The presence of fluorine and trifluoroethoxy groups may affect the compound's binding affinity and selectivity towards various enzymes and receptors. Key mechanisms may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cellular Signaling Modulation : It could influence signal transduction pathways critical for cellular function.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various pathogens.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, compounds structurally similar to this compound have shown effectiveness against bacteria such as E. coli and S. aureus. A study demonstrated that modifications in the pyrazole structure can enhance antibacterial activity through the introduction of specific functional groups .
| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Pyrazole A | E. coli | 15 | |
| Pyrazole B | S. aureus | 18 | |
| This compound | TBD | TBD | TBD |
Anticancer Activity
The pyrazole scaffold has been extensively studied for its anticancer potential. Modifications to the pyrazole structure have yielded compounds that show promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For instance, certain derivatives have demonstrated significant inhibitory effects on tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are crucial in cancer progression .
Case Studies
Case Study 1: Antimicrobial Efficacy
A research team synthesized a series of pyrazole derivatives and tested their efficacy against a range of bacterial strains. One derivative exhibited an inhibition rate comparable to standard antibiotics at low concentrations .
Case Study 2: Anticancer Properties
In another study evaluating the anticancer effects of pyrazole derivatives, compounds were tested against various cancer cell lines, showing up to 85% inhibition of cell proliferation at concentrations lower than those required for conventional chemotherapeutics .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyrazole C | Bromine substitution | Moderate antibacterial |
| Pyrazole D | Methyl substitution | High anticancer activity |
| This compound | Unique trifluoroethoxy group | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyrazole Core
1-Isopropyl-3-[(2,2,2-Trifluoroethoxy)methyl]-1H-Pyrazole
- Molecular Formula : C₉H₁₃F₃N₂O
- Molecular Weight : 222.21 g/mol
- Key Differences : Replacing the 2-fluoroethyl group with an isopropyl substituent reduces polarity and increases lipophilicity (logP ~1.8 estimated). This alteration may enhance membrane permeability but reduce metabolic clearance compared to the fluoroethyl analog.
- Applications : The isopropyl group’s steric bulk could hinder interactions in biological targets, making the fluoroethyl variant more suitable for applications requiring precise steric compatibility .
4-Bromo-3-[(2,2-Difluoroethoxy)methyl]-1-(2-Fluoroethyl)-1H-Pyrazole
- Key Differences : The ethoxy group here has two fluorine atoms (vs. three in the target compound), and a bromo substituent is present at C3. This increases molecular weight (estimated ~295 g/mol) and introduces a reactive site for further functionalization (e.g., Suzuki couplings) .
3-(sec-Butoxymethyl)-1-(2-Fluoroethyl)-4-Iodo-1H-Pyrazole
- Molecular Formula : C₁₀H₁₆FIN₂O
- Molecular Weight : 326.15 g/mol
- Key Differences : A bulky sec-butoxymethyl group at C3 and an iodo substituent at C4 increase steric hindrance and polarizability. The iodine atom enhances susceptibility to halogen-exchange reactions, unlike the inert trifluoroethoxy group in the target compound.
- Physical Properties : Higher density (1.58 g/cm³) and boiling point (342°C) due to increased molecular weight and iodine’s heavy atom effect .
Electronic and Steric Effects
1-(2,2,2-Trifluoroethyl)-1H-Pyrazole
- Molecular Formula : C₅H₅F₃N₂
- Molecular Weight : 162.10 g/mol
- Comparison : Lacking the trifluoroethoxymethyl group, this simpler derivative exhibits lower molecular weight and reduced steric bulk. The trifluoroethyl group provides strong electron withdrawal, but the absence of the ethoxy linker limits its conformational flexibility compared to the target compound .
3-Ethyl-4-Phenoxy-1-(2,2,2-Trifluoroethyl)-1H-Pyrazol-5-ol
- Key Features: A hydroxyl group at C5 and a phenoxy group at C4 introduce hydrogen-bonding capacity and aromaticity. The trifluoroethyl group mirrors the target’s fluoroethyl substituent but with an additional fluorine atom.
- Biological Relevance : The hydroxyl group may enhance solubility (e.g., logP reduction by ~1 unit) and enable salt formation, contrasting with the hydrophobic trifluoroethoxymethyl group in the target compound .
Functional Group Compatibility
1-(2-Fluoroethyl)-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
